N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide
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Overview
Description
N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide is an organic compound belonging to the class of acetamides It is characterized by the presence of an acetamide group linked to an arylethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide typically involves the reaction of 4-aminophenylethylamine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The intermediate compounds are often purified using techniques such as column chromatography before the final acetylation step .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain medical conditions.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar structure but lacks the ethylamine group.
N-Acetyl-p-phenylenediamine: Similar structure with an additional acetyl group on the amino group.
4-Acetamidoaniline: Similar structure but with a different substitution pattern.
Uniqueness
N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
57524-59-1 |
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Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H19N3O/c1-10(16)15-9-8-14-7-6-11-2-4-12(13)5-3-11/h2-5,14H,6-9,13H2,1H3,(H,15,16) |
InChI Key |
AXSHKCDOGQJUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCCC1=CC=C(C=C1)N |
Origin of Product |
United States |
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